molecular formula C21H22N2O3S2 B3316115 2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole CAS No. 952867-32-2

2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole

Cat. No.: B3316115
CAS No.: 952867-32-2
M. Wt: 414.5 g/mol
InChI Key: DQVJYLNYUIKRIS-UHFFFAOYSA-N
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Description

2-{1-[2-(Ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole is a synthetic chemical compound designed for research and development purposes, featuring a benzothiazole scaffold linked to a piperidine ring via a unique ethanesulfonyl-benzoyl group. The benzothiazole core is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. Scientific literature extensively documents that benzothiazole derivatives exhibit significant potential in anticancer, antimicrobial, and antitumor research, among other therapeutic areas . The specific molecular architecture of this compound, which integrates multiple pharmacophores, suggests it may be of particular interest for investigating new therapeutic agents and studying biochemical pathways. Researchers can explore this molecule as a novel chemical entity for hit-to-lead optimization campaigns, as a potential inhibitor of various enzymatic targets, or for probing structure-activity relationships (SAR). This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for diagnostic use. It is not intended for human consumption or veterinary use.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-2-28(25,26)19-10-6-3-7-16(19)21(24)23-13-11-15(12-14-23)20-22-17-8-4-5-9-18(17)27-20/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVJYLNYUIKRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-aminobenzothiazole with 4-piperidone in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with ethanesulfonyl chloride to introduce the ethanesulfonyl group, followed by benzoylation to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce the benzoyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analog 1: 2-[1-(4-Piperonyl)piperazinyl]benzothiazole ()

  • Key Structural Differences :
    • Linker : Piperazine instead of piperidine.
    • Substituent : Piperonyl (methoxy-substituted benzyl) vs. ethanesulfonyl-benzoyl.
  • Biological Activity: Acts as a 5-HT₄ receptor agonist and 5-HT₃ antagonist but induces arrhythmias in rat hearts at 0.1–10 µM .
  • Implications : The piperazinyl group and piperonyl substituent may enhance cardiac ion channel interactions, unlike the ethanesulfonyl group in the target compound, which could reduce such off-target effects.

Structural Analog 2: Aminoacetylenic Benzothiazole Derivatives ()

  • Key Structural Differences: Side Chain: Aminoalkynyl groups (e.g., pyrrolidinyl, piperidinyl) vs. ethanesulfonyl-benzoyl-piperidine.
  • Biological Activity :
    • Antimicrobial activity against S. aureus (MIC = 15.62 µg/mL for BZ5) and C. albicans (MIC = 15.62 µg/mL for BZ2/BZ5) .
    • Activity depends on cyclic amine substituents; bulkier groups (e.g., azepan in BZ5) enhance membrane penetration .
  • Implications: The target compound’s sulfonyl and benzoyl groups may reduce antimicrobial efficacy but improve selectivity for non-microbial targets (e.g., CNS receptors).

Structural Analog 3: Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids ()

  • Key Structural Differences :
    • Core : Benzimidazole-triazole-thiazole vs. benzothiazole-piperidine.
    • Substituents : Acetamide-linked aryl thiazoles vs. ethanesulfonyl-benzoyl.
  • Biological Activity :
    • Docking studies suggest binding to α-glucosidase (e.g., compound 9c), with triazole and thiazole moieties critical for interactions .
  • Implications : The target compound’s piperidine and sulfonyl groups may favor different target engagement (e.g., kinases or GPCRs) compared to triazole-thiazole hybrids.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Key Findings
Target Compound Benzothiazole-piperidine 2-(Ethanesulfonyl)benzoyl Not explicitly reported Hypothesized CNS/receptor targets
2-[1-(4-Piperonyl)piperazinyl]BTh Benzothiazole-piperazine Piperonyl 5-HT₄ agonist; arrhythmogenic EC₅₀ for IK₁ = 0.74 µM
BZ5 () Benzothiazole Azepan-linked butynyl Antimicrobial (MIC = 15.62 µg/mL) Activity vs. S. aureus
9c () Benzimidazole-triazole 4-Bromophenyl thiazole α-Glucosidase inhibition Docking affinity

Table 2: Pharmacological Profiles

Compound Therapeutic Area Potency (EC₅₀/MIC) Safety Concerns
Target Compound Undetermined N/A Unknown
Piperazinyl-BTh Cardiology/5-HT modulation 0.74–2.16 µM Arrhythmia risk
BZ5 Antimicrobials 15.62 µg/mL Cytotoxicity untested

Biological Activity

2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the benzothiazole class, which is known for a variety of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H22N2O3S2\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}_{2}

IUPAC Name

The IUPAC name for this compound is [4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-ethylsulfonylphenyl)methanone.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the ethanesulfonyl group may influence its binding affinity and selectivity towards these targets. Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its effects.

Antimicrobial Activity

Research has indicated that compounds in the benzothiazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains. A comparative study highlighted that certain benzothiazole derivatives had higher antimicrobial activity than standard antibiotics .

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been extensively studied. For example, a derivative similar to this compound was found to induce apoptosis in cancer cell lines through the modulation of cell signaling pathways. In vitro studies reported IC50 values indicating potent cytotoxicity against several cancer types .

Anti-inflammatory Effects

In vivo studies have demonstrated that compounds related to this compound possess anti-inflammatory properties. For instance, one study reported an efficacy rate comparable to diclofenac sodium in inhibiting inflammatory responses in animal models . The mechanism involved p38α MAPK inhibition, which is crucial in mediating inflammatory responses.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant activity against various bacterial strains
AnticancerInduces apoptosis; potent cytotoxicity (IC50 values reported)
Anti-inflammatoryComparable efficacy to diclofenac sodium

Case Studies

Case Study 1: Antimicrobial Screening
A study conducted on a series of benzothiazole derivatives showed that compounds with similar structures to this compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a structure-activity relationship where modifications at the benzothiazole ring significantly enhanced antimicrobial potency.

Case Study 2: Cancer Cell Line Testing
In another investigation focusing on anticancer properties, researchers synthesized various derivatives of benzothiazoles and tested them against human cancer cell lines. The results indicated that specific substitutions increased cytotoxicity significantly compared to control compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole, and how can reaction parameters be optimized?

  • Answer: The synthesis typically involves sequential coupling of the benzothiazole core with functionalized piperidine and sulfonylbenzoyl moieties. Critical steps include:

  • Piperidine functionalization: Introduction of the ethanesulfonylbenzoyl group via nucleophilic acyl substitution under anhydrous conditions .
  • Benzothiazole coupling: Use of coupling agents like DCC/DMAP for amide bond formation between the piperidine and benzothiazole units .
  • Optimization: Reaction temperature (60–80°C), solvent polarity (DMF or DCM), and catalyst loading significantly impact yield and purity. HPLC monitoring ensures minimal by-products .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Answer: Multi-spectroscopic techniques are employed:

  • NMR spectroscopy: 1^1H and 13^13C NMR confirm piperidine ring conformation, sulfonyl group placement, and benzothiazole proton environments .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]+ ion at m/z 456.12) and fragmentation patterns .
  • X-ray crystallography: Resolves spatial arrangement of the ethanesulfonylbenzoyl group relative to the benzothiazole core .

Q. What preliminary biological screening methods are recommended for this compound?

  • Answer: Initial pharmacological profiling includes:

  • Enzyme inhibition assays: Target kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays at 1–10 μM concentrations) .
  • Antimicrobial testing: Broth microdilution (MIC determination) against Gram-positive/negative bacterial strains .
  • Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethanesulfonyl group in biological activity?

  • Answer: Systematic modifications and comparative assays are key:

  • Sulfonyl group replacement: Synthesize analogs with methylsulfonyl, tosyl, or carboxylate groups to assess hydrophobicity/electronic effects .
  • Bioactivity comparison: Test modified compounds in parallel for receptor binding (e.g., κ-opioid receptor affinity via radioligand displacement) .
  • Data analysis: Correlate substituent electronegativity with IC₅₀ values using QSAR models .

Q. What experimental approaches resolve contradictions in reported antimicrobial vs. cytotoxic activities?

  • Answer: Discrepancies may arise from assay conditions or cell line specificity. Mitigation strategies include:

  • Dose-response refinement: Narrow concentration gradients (0.1–50 μM) to distinguish selective cytotoxicity from broad antimicrobial effects .
  • Mechanistic studies: ROS detection (DCFH-DA probe) or apoptosis assays (Annexin V/PI staining) to differentiate modes of action .
  • Membrane permeability assays: Measure compound uptake in bacterial vs. mammalian cells using fluorescent derivatives .

Q. How can in silico modeling predict target interactions for this compound?

  • Answer: Computational workflows integrate:

  • Molecular docking: AutoDock Vina or Glide to simulate binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
  • MD simulations: GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories .
  • ADMET prediction: SwissADME or ProTox-II evaluates bioavailability, toxicity risks, and metabolic pathways .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Answer: Rational design modifications:

  • Prodrug synthesis: Introduce phosphate or glycoside moieties at the benzothiazole N-position for enhanced aqueous solubility .
  • Nanoparticle encapsulation: Use PLGA or liposomal carriers to improve plasma stability (characterized via DLS and TEM) .
  • LogP optimization: Replace the ethanesulfonyl group with polar substituents (e.g., hydroxyl or amine) while monitoring IC₅₀ shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole
Reactant of Route 2
2-{1-[2-(ethanesulfonyl)benzoyl]piperidin-4-yl}-1,3-benzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.